molecular formula C12H14N2O3S B1316836 3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide CAS No. 120729-88-6

3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide

Cat. No. B1316836
M. Wt: 266.32 g/mol
InChI Key: PHONNRRTYNJBCW-UHFFFAOYSA-N
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Description

“3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide” is a chemical compound with the CAS Number: 120729-88-6 . It has a molecular weight of 266.32 . The compound is in solid form .


Molecular Structure Analysis

The IUPAC name of the compound is 3-formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide . The InChI code is 1S/C12H14N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-8H,1-3H3 .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 266.32 . The InChI code is 1S/C12H14N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-8H,1-3H3 .

Scientific Research Applications

Inhibition of Carbonic Anhydrases

Studies have identified derivatives of 1H-indole-5-sulfonamides as potent inhibitors of carbonic anhydrases (CAs), crucial for various physiological processes. For instance, certain sulfonamides have shown excellent inhibitory activity against mycobacterial beta-carbonic anhydrases Rv1284 and Rv3273 from Mycobacterium tuberculosis, presenting a new avenue for antimycobacterial agents development with an alternate mechanism of action (Güzel et al., 2009). Additionally, similar compounds have been evaluated as inhibitors of both α- and β-class CAs from various species, including human isoforms and pathogenic bacteria and fungi, highlighting their broad-spectrum potential (Güzel et al., 2010).

Synthesis Methodologies

Research has also focused on the synthesis of derivatives, exploring the sulfonation of 1-phenylsulfonyl-1H-indoles to develop various sulfonamide derivatives. This process has been optimized to allow direct synthesis of the corresponding sulfonyl chlorides, which can be further modified to create a variety of biologically active compounds (Janosik et al., 2006).

Antimicrobial and Antitumor Potential

Several studies have examined the antimicrobial and antitumor activities of indole-based sulfonamides. For example, compounds displaying significant antibacterial and antifungal activities against a range of pathogens have been synthesized, indicating their potential as leads for the development of new antimicrobial agents (Chohan et al., 2010). Additionally, certain indolesulfonamide derivatives have been identified for their potent inhibition of tubulin polymerization, demonstrating significant antiproliferative activities against tumor cell lines and suggesting their use as antimitotic agents (Vicente-Blázquez et al., 2021).

properties

IUPAC Name

3-formyl-N,N,1-trimethylindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-13(2)18(16,17)10-4-5-12-11(6-10)9(8-15)7-14(12)3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHONNRRTYNJBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)S(=O)(=O)N(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide

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